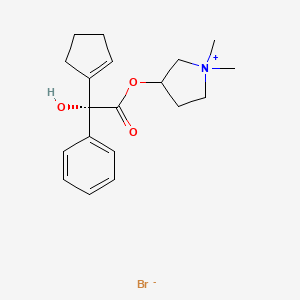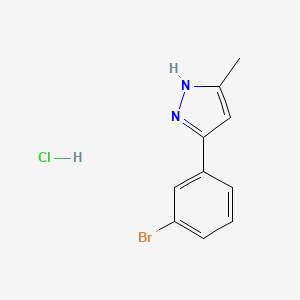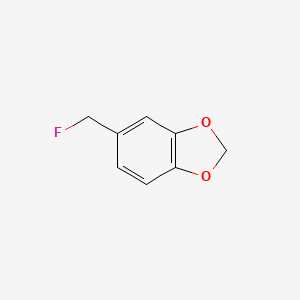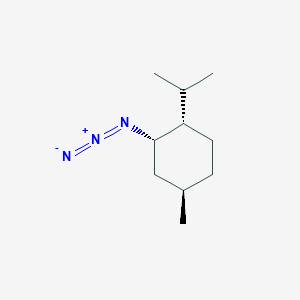
Dehydro glycopyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro glycopyrrole is a synthetic compound that belongs to the class of quaternary ammonium compounds It is structurally related to glycopyrrolate, a well-known anticholinergic agent this compound is characterized by its unique chemical structure, which includes a pyrrolidinium ring and a dehydro moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dehydro glycopyrrole typically involves the reaction of glycopyrrolate with specific reagents under controlled conditions. One common method involves the use of a dehydrogenation agent to remove hydrogen atoms from glycopyrrolate, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the dehydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions: Dehydro glycopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Dehydro glycopyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: this compound is investigated for its potential therapeutic applications, such as its use as an anticholinergic agent in the treatment of various medical conditions.
Industry: The compound is utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Dehydro glycopyrrole exerts its effects by interacting with muscarinic receptors in the body. These receptors are part of the parasympathetic nervous system and are involved in various physiological processes. By binding to these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in smooth muscle contractions and secretions. This mechanism is similar to that of glycopyrrolate, but the presence of the dehydro moiety may confer unique properties and effects.
Vergleich Mit ähnlichen Verbindungen
Dehydro glycopyrrole is structurally and functionally related to several other compounds, including:
Glycopyrrolate: A widely used anticholinergic agent with similar receptor binding properties.
Atropine: Another anticholinergic agent with a different chemical structure but similar pharmacological effects.
Scopolamine: An anticholinergic compound used for its effects on the central nervous system.
Uniqueness: this compound stands out due to its dehydro moiety, which may enhance its stability and binding affinity to muscarinic receptors. This unique structural feature could potentially lead to improved therapeutic efficacy and reduced side effects compared to other anticholinergic agents.
Eigenschaften
Molekularformel |
C19H26BrNO3 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1 |
InChI-Schlüssel |
HLKFQJFWZXEVMJ-PZBUXUTESA-M |
Isomerische SMILES |
C[N+]1(CCC(C1)OC(=O)[C@](C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)

